molecular formula C27H29NO10 B1662515 Daunorubicin CAS No. 20830-81-3

Daunorubicin

Katalognummer: B1662515
CAS-Nummer: 20830-81-3
Molekulargewicht: 527.5 g/mol
InChI-Schlüssel: STQGQHZAVUOBTE-VGBVRHCVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wirkmechanismus

Target of Action

Daunorubicin, an anthracycline aminoglycoside, primarily targets DNA within the cell . It interacts with DNA by intercalation between base pairs . This interaction with DNA is crucial for its role as an antineoplastic agent .

Mode of Action

This compound exerts its effects by intercalating into DNA and inhibiting macromolecular biosynthesis . This intercalation prevents the progression of the enzyme topoisomerase II, which is responsible for relaxing supercoils in DNA . Without the action of topoisomerase II, these DNA supercoils interfere with the transcription of DNA .

Biochemical Pathways

The primary biochemical pathway affected by this compound is DNA synthesis. By intercalating into DNA, this compound inhibits the synthesis of DNA and RNA . This results in the inhibition of replication and transcription, thereby preventing the cell from dividing and growing .

Pharmacokinetics

Following intravenous injection, plasma levels of this compound decline rapidly, indicating rapid tissue uptake and concentration . Thereafter, plasma levels decline slowly with a half-life of 45 minutes in the initial phase and 18.5 hours in the terminal phase . This compound is primarily metabolized in the liver to daunorubicinol, an active metabolite .

Result of Action

The result of this compound’s action is the inhibition of DNA and RNA synthesis, which leads to cell death . By preventing the replication of DNA, this compound stops the growth of cancer cells in the body . This is why this compound is used in the treatment of various types of leukemia .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other chemotherapy drugs can enhance the effectiveness of this compound. It is often used in combination with other drugs such as cytarabine for the treatment of acute myeloid leukemia . .

Wissenschaftliche Forschungsanwendungen

Clinical Applications in Hematologic Malignancies

Acute Myeloid Leukemia (AML)
Daunorubicin is a cornerstone in the treatment regimen for AML. High-dose this compound (90 mg/m²) has been shown to improve overall survival rates, particularly in younger patients and those with favorable cytogenetics. A study indicated that this dosage resulted in a hazard ratio for death of 0.74 compared to standard doses, demonstrating a significant survival advantage for specific genetic subgroups .

Acute Lymphoblastic Leukemia (ALL)
In pediatric populations, this compound enhances the complete remission rates when combined with vincristine and prednisone. In adults with ALL, it similarly increases remission rates but does not significantly affect the duration of remission . The combination therapies involving this compound are crucial for improving treatment outcomes in these patient groups.

Combination Therapies

This compound is frequently used in combination with other chemotherapeutic agents to enhance efficacy and reduce resistance. For instance:

  • CHOP Regimen : this compound is part of the CHOP regimen (Cyclophosphamide, Doxorubicin, Vincristine, Prednisone) for treating non-Hodgkin lymphoma and other lymphomas .
  • Liposomal Formulations : Encapsulation in liposomes has been explored to mitigate cardiotoxicity while maintaining therapeutic efficacy against conditions like Kaposi's sarcoma in HIV patients .

Nanoparticle Drug Delivery Systems

Recent advancements in drug delivery systems have incorporated this compound into nanoparticles to enhance targeting and reduce side effects. Studies have demonstrated that this compound-loaded nanoparticles can effectively target hematologic malignancies, showing improved therapeutic outcomes compared to conventional formulations .

Case Studies

  • Case Study on Liposomal this compound : A patient with HIV and visceral leishmaniasis received liposomal this compound but showed no clinical improvement despite multiple doses. This case underscores the challenges associated with drug resistance and the need for ongoing research into effective formulations .
  • High-Dose this compound Efficacy : In a clinical trial involving high-dose this compound for AML, patients with favorable cytogenetics exhibited significantly improved survival rates compared to those receiving standard doses .

Adverse Effects and Considerations

While this compound is effective, it is associated with notable side effects such as cardiotoxicity, myelosuppression, and gastrointestinal disturbances. Continuous monitoring during treatment is essential to manage these risks effectively .

Summary Table of this compound Applications

Application AreaSpecific Use CasesKey Findings
Hematologic MalignanciesAML, ALLHigh-dose improves survival; enhances remission rates
Combination TherapiesCHOP regimenEffective against various lymphomas
Nanoparticle Delivery SystemsTargeted therapy for hematologic cancersImproved targeting and reduced side effects
Liposomal FormulationsKaposi's sarcoma treatmentChallenges in drug resistance observed

Biochemische Analyse

Biochemical Properties

Daunorubicin plays a crucial role in biochemical reactions by intercalating into DNA strands, thereby disrupting the function of topoisomerase II, an enzyme essential for DNA replication and transcription. This intercalation prevents the proper unwinding of the DNA helix, leading to the inhibition of macromolecular biosynthesis . This compound interacts with various biomolecules, including DNA, RNA, and proteins, forming complexes that inhibit the progression of the enzyme topoisomerase II . Additionally, this compound generates free radicals, which further damage cellular components and contribute to its cytotoxic effects .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It induces apoptosis (programmed cell death) in cancer cells by causing DNA damage and inhibiting DNA repair mechanisms . This compound also affects cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor kappa B (NF-κB) pathway, leading to altered gene expression and cellular metabolism . This compound’s impact on cellular metabolism includes the disruption of mitochondrial function and the generation of reactive oxygen species (ROS), which contribute to its cytotoxicity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It intercalates into DNA, forming stable complexes that inhibit the activity of topoisomerase II, preventing the religation of DNA strands and leading to DNA breaks . This inhibition of topoisomerase II disrupts DNA replication and transcription, ultimately causing cell death . This compound also generates free radicals through redox cycling, which further damages cellular components, including lipids, proteins, and nucleic acids . Additionally, this compound can induce the activation of apoptotic pathways, leading to programmed cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term impact on cellular function. This compound is known to be relatively stable under physiological conditions, but it can undergo degradation over time, leading to the formation of less active metabolites . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause cumulative damage to cellular components, including DNA, proteins, and lipids . This cumulative damage can result in long-term effects on cellular function, such as impaired DNA repair mechanisms and altered gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively induce apoptosis in cancer cells without causing significant toxicity to normal cells . At higher doses, this compound can cause severe toxic effects, including cardiotoxicity, nephrotoxicity, and myelosuppression . Studies in animal models have shown that this compound’s cardiotoxic effects are dose-dependent, with higher doses leading to increased risk of heart failure and other cardiovascular complications . Additionally, high doses of this compound can cause bone marrow suppression, leading to decreased production of blood cells and increased susceptibility to infections .

Metabolic Pathways

This compound is extensively metabolized in the liver, primarily by the enzymes carbonyl reductase 1 (CBR1) and carbonyl reductase 3 (CBR3), into its active metabolite daunorubicinol . This metabolic conversion involves several steps, including carbonyl reduction, reductive glycosidic cleavage, O-demethylation, O-sulfation, and O-glucuronidation . The metabolites of this compound are then excreted through the bile and urine . The metabolic pathways of this compound also involve interactions with various cofactors and enzymes, which can influence its pharmacokinetics and pharmacodynamics .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can passively diffuse across cell membranes due to its lipophilic nature, but it also relies on active transport mechanisms involving specific transporters and binding proteins . Once inside the cell, this compound is distributed to various subcellular compartments, including the nucleus, mitochondria, and lysosomes . The distribution of this compound within cells is influenced by factors such as pH, membrane composition, and the presence of specific transporters . Additionally, this compound can accumulate in certain tissues, such as the heart and liver, leading to tissue-specific toxicities .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. Upon entering the cell, this compound rapidly accumulates in the nucleus, where it intercalates into DNA and inhibits topoisomerase II activity . This nuclear localization is essential for its cytotoxic effects, as it directly interferes with DNA replication and transcription . This compound can also localize to other subcellular compartments, such as the mitochondria and lysosomes, where it can induce oxidative stress and disrupt cellular homeostasis . The subcellular localization of this compound is influenced by factors such as its chemical structure, cellular uptake mechanisms, and interactions with specific biomolecules .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Daunorubicin durchläuft verschiedene Arten chemischer Reaktionen, darunter Oxidation, Reduktion und Substitution .

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören verschiedene this compound-Derivate, die häufig für weitere chemische Modifikationen verwendet werden .

Biologische Aktivität

Daunorubicin, an anthracycline antibiotic, is primarily utilized in the treatment of various types of leukemia, including acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML). Its biological activity is characterized by its mechanism of action, pharmacokinetics, clinical efficacy, and associated toxicities.

This compound exerts its antitumor effects through several mechanisms:

  • DNA Intercalation : this compound intercalates between DNA base pairs, disrupting the DNA structure and inhibiting replication.
  • Topoisomerase II Inhibition : It stabilizes the DNA-topoisomerase II complex, preventing the religation of DNA strands after they have been cut, which is essential for DNA replication and transcription .
  • Oxidative Stress : The drug induces oxidative stress by generating reactive oxygen species (ROS), which can lead to cell death through apoptosis .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its efficacy and safety:

  • Absorption : Following administration, this compound reaches peak plasma concentrations (Cmax) of approximately 24.8 μg/mL within 2 hours (tmax) after a 90-minute infusion .
  • Distribution : The steady-state volume of distribution is about 1.91 L/m², indicating extensive tissue distribution .
  • Metabolism and Elimination : this compound is primarily metabolized in the liver. Approximately 40% is excreted in bile and 25% in urine as active forms. The terminal half-life ranges from 18.5 to 31.5 hours depending on the formulation used .

Clinical Efficacy

This compound has been extensively studied for its clinical efficacy in treating leukemia:

  • Acute Lymphoblastic Leukemia (ALL) : In a clinical study involving adults with ALL, the addition of this compound to a standard regimen significantly increased the complete remission rate from 47% to 83% .
  • Acute Myeloid Leukemia (AML) : A randomized trial compared this compound with idarubicin in induction therapy for AML. The complete remission rates were similar between groups (77.5% for this compound vs. 78.2% for idarubicin), but this compound showed comparable long-term survival rates .

Table 1: Summary of Clinical Studies on this compound

Study TypeConditionThis compound DoseComplete Remission RateOverall Survival Rate
Randomized TrialAdult ALL45 mg/m² for 3 days83%Not specified
Multi-institutional StudyAdult AML50 mg/m² for 5 days77.5%48% at 5 years
Phase 3 TrialYoung Adults AMLHigh-dose: 90 mg/m²82.5%OS: 46.8%

Toxicity Profile

Despite its efficacy, this compound is associated with significant toxicities:

  • Cardiotoxicity : The risk of cardiac damage increases with cumulative doses.
  • Hematologic Toxicity : Common side effects include cytopenias due to bone marrow suppression.
  • Hepatotoxicity : Liver function must be monitored due to potential hepatotoxic effects .

Case Studies

Several case studies have highlighted the effectiveness and safety profile of this compound:

  • Childhood ALL : A study showed that combining this compound with vincristine and prednisone improved remission duration compared to using vincristine and prednisone alone.
  • Elderly Patients with AML : High-dose this compound was shown to enhance both complete remission rates and overall survival compared to standard dosing regimens .

Eigenschaften

IUPAC Name

(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO10/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3/t10-,14-,16-,17-,22+,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STQGQHZAVUOBTE-VGBVRHCVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO10
Record name DAUNOMYCIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16190
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7022883
Record name Daunorubicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

527.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Anthracycline antibiotic. An anticancer agent., Thin, red needles; [HSDB], Solid
Record name DAUNOMYCIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16190
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Daunomycin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2026
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Daunorubicin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014832
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

190 °C, decomposes
Record name Daunorubicin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00694
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DAUNORUBICIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5095
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Soluble in methyl alcohol, insoluble in chloroform and benzene., In water, 3.0X10+4 mg/L at 25 °C, 6.27e-01 g/L
Record name Daunorubicin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00694
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DAUNORUBICIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5095
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Daunorubicin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014832
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vapor Pressure

9.4X10-15 mm Hg at 25 °C
Record name DAUNORUBICIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5095
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Daunorubicin has antimitotic and cytotoxic activity through a number of proposed mechanisms of action: Daunorubicin forms complexes with DNA by intercalation between base pairs, and it inhibits topoisomerase II activity by stabilizing the DNA-topoisomerase II complex, preventing the religation portion of the ligation-religation reaction that topoisomerase II catalyzes., Daunorubicin is an antineoplastic antibiotic. Daunorubicin has antimitotic and cytotoxic activity. Daunorubicin forms a complex with DNA by intercalation between base pairs. By stabilizing the complex between DNA and topoisomerase II, daunorubicin inhibits the activity of this enzyme, resulting in single-strand and double-strand breaks in DNA. Daunorubicin also may inhibit polymerase activity, affect regulation of gene expression, and be involved in free radical damage to DNA. Although daunorubicin is maximally cytotoxic in the S phase, the drug is not cycle-phase specific. Daunorubicin also has antibacterial and immunosuppressive properties., Anthracyclines are an important reagent in many chemotherapy regimes for treating a wide range of tumors. One of the primary mechanisms of anthracycline action involves DNA damage caused by inhibition of topoisomerase II. Enzymatic detoxification of anthracycline is a major critical factor that determines anthracycline resistance. Natural product, daunorubicin a toxic analogue of anthracycline is reduced to less toxic daunorubicinol by the AKR1B10, enzyme, which is overexpressed in most cases of smoking associate squamous cell carcinoma (SCC) and adenocarcinoma. In addition, AKR1B10 was discovered as an enzyme overexpressed in human liver, cervical and endometrial cancer cases in samples from uterine cancer patients. Also, the expression of AKR1B10 was associated with tumor recurrence after surgery and keratinization of squamous cell carcinoma in cervical cancer and estimated to have the potential as a tumor intervention target colorectal cancer cells (HCT-8) and diagnostic marker for non-small-cell lung cancer. This article presents the mechanism of daunorubicin action and a method to improve the effectiveness of daunorubicin by modulating the activity of AKR1B10., ... In the present study using the ATP depleting agents cyanide, azide, or dinitrophenol to inhibit energy dependent transport processes, /investigators/ observed even larger increases in daunorubicin accumulation than were seen with CsA. Similar patterns were seen in a wide range of P-gp negative human cancer cell lines. Also the observed cyanide effect did not correlate with the expression of mRNA for multidrug resistance-associated protein (MRP), the only other member of the ABC family of membrane transporters that is known to be capable of effluxing daunorubicin. Thse results suggest that daunorubicin accumulation in many cases of AML is modulated by one or more novel energy-dependent processes that are distinct from P-gp or MRP. /The authors/ speculate that this novel drug transport mechanism(s) may influence the response of AML patients to daunorubicin and other therapeutic agents., Inhibits DNA synthesis and blocks DNA-directed RNA polymerase. It can prevent cell division in doses that do not interfere with nucleic acid synthesis.
Record name Daunorubicin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00694
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DAUNORUBICIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5095
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Impurities

Daunorubicinone, Daunorubicinol, 13-dihydrodaunorubicinone, Doxorubicin, For more Impurities (Complete) data for DAUNORUBICIN (6 total), please visit the HSDB record page.
Record name DAUNORUBICIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5095
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Reddish needles, Thin, red needles

CAS No.

20830-81-3
Record name DAUNOMYCIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16190
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Daunorubicin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20830-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Daunorubicin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020830813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Daunorubicin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00694
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name daunorubicin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756717
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Daunorubicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Daunorubicin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.048
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DAUNORUBICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZS7284E0ZP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DAUNORUBICIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5095
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Daunorubicin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014832
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

208-209 °C, 208 - 209 °C
Record name Daunorubicin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00694
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DAUNORUBICIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5095
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Daunorubicin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014832
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Daunorubicin
Reactant of Route 2
Reactant of Route 2
Daunorubicin
Reactant of Route 3
Reactant of Route 3
Daunorubicin
Reactant of Route 4
Daunorubicin
Reactant of Route 5
Daunorubicin
Reactant of Route 6
Reactant of Route 6
Daunorubicin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.